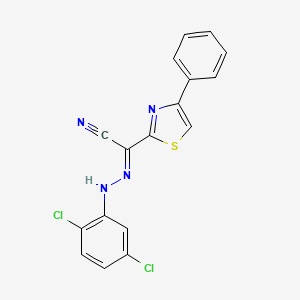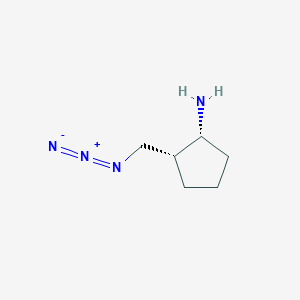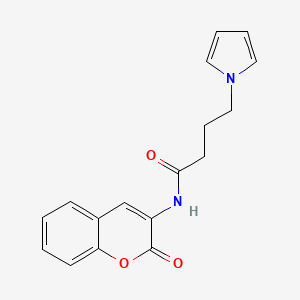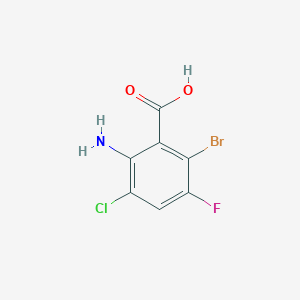
1-Phenylazetidin-3-amine dihydrochloride
カタログ番号:
B2662816
CAS番号:
2055841-16-0
分子量:
184.66 g/mol
InChIキー:
ZGFZLCJXVVJAJZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylazetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2055841-16-0 . It has a molecular weight of 221.13 . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2.2ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;;/h1-5,8H,6-7,10H2;2*1H . This code represents the molecular structure of the compound. It is a white to yellow solid . The compound’s linear formula is C9H14Cl2N2 .
科学的研究の応用
Synthesis and Antimicrobial Activity
- Synthesis of Azetidine Derivatives : Research into the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, closely related to 1-Phenylazetidin-3-amine dihydrochloride, revealed compounds with notable antibacterial and cytotoxic properties. These compounds were synthesized through a series of chemical reactions starting from o-phenylenediamine and evaluated for their antimicrobial and cytotoxic activities, with some showing promising results (Noolvi et al., 2014).
Biochemical Research
- Monoamine Oxidase Inhibition : Azetidine compounds, including 3-amino-2-phenylazetidine, have been studied for their activity against monoamine oxidase, an enzyme relevant in neurological disorders. The research on the reduction of azetidinones and their potential as monoamine oxidase inhibitors highlights the biochemical research applications of such structures (Wells & Tarwater, 1971).
Chemical Reaction Studies
- Amine Carbonylation : The carbonylation of amines, including structures similar to this compound, was explored using a phosphine-free catalytic system. This process resulted in the formation of various ureas and lactams, demonstrating the compound's utility in exploring new chemical reactions and synthesis pathways (Orito et al., 2006).
Enzymatic Activity Research
- Peptidyl Transfer in Antibiotic Synthesis : Research into the biosynthesis of the antibiotic gramicidin S involved studies on peptidyl transfer reactions. These studies, while not directly involving this compound, shed light on the enzymatic processes that could be relevant for the synthesis and modification of similar compounds, showcasing their potential application in the development of new antibiotics (Gevers, Kleinkauf, & Lipmann, 1969).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenylazetidin-3-amine dihydrochloride involves the reaction of 3-phenylpropionitrile with hydrazine hydrate to form 1-phenylazetidin-3-amine, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-phenylpropionitrile", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-phenylpropionitrile is reacted with hydrazine hydrate in ethanol at reflux temperature to form 1-phenylazetidin-3-amine.", "Step 2: The resulting 1-phenylazetidin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt of 1-Phenylazetidin-3-amine dihydrochloride." ] } | |
CAS番号 |
2055841-16-0 |
分子式 |
C9H13ClN2 |
分子量 |
184.66 g/mol |
IUPAC名 |
1-phenylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-6-11(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7,10H2;1H |
InChIキー |
ZGFZLCJXVVJAJZ-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=CC=CC=C2)N.Cl.Cl |
正規SMILES |
C1C(CN1C2=CC=CC=C2)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3...
Cat. No.: B2662733
CAS No.: 955255-91-1
(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-ca...
Cat. No.: B2662735
CAS No.: 477197-59-4
2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxa...
Cat. No.: B2662737
CAS No.: 1153515-09-3
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1...
Cat. No.: B2662738
CAS No.: 1251603-75-4


![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)


![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)


![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)
![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)
![Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2662746.png)

![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
